4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

Beschreibung

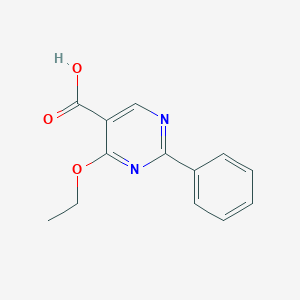

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 2. Its structure features an ethoxy group (-OCH₂CH₃) at position 4, a phenyl ring at position 2, and a carboxylic acid (-COOH) at position 3. This combination of substituents imparts distinct electronic and steric properties, influencing its solubility, reactivity, and biological interactions. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their ability to mimic nucleobases or act as enzyme inhibitors .

The carboxylic acid moiety allows for hydrogen bonding and salt formation, which are critical for binding to receptors or catalysts .

Eigenschaften

IUPAC Name |

4-ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-12-10(13(16)17)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKPLQDANXTNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376920 | |

| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136326-10-8 | |

| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes for Laboratory-Scale Preparation

The synthesis of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid involves multi-step organic reactions. A common approach begins with the condensation of ethyl acetoacetate and benzamidine under basic conditions. This reaction forms a pyrimidine ring intermediate, which undergoes cyclization and subsequent functionalization. The ethoxy group is introduced via nucleophilic substitution, while the phenyl group is retained from the benzamidine precursor.

Key steps include:

-

Condensation : Ethyl acetoacetate reacts with benzamidine in the presence of a base (e.g., sodium ethoxide) to form a β-ketoamide intermediate.

-

Cyclization : Acid-catalyzed cyclization yields the pyrimidine core.

-

Oxidation : The 5-position methyl group is oxidized to a carboxylic acid using potassium permanganate or other oxidizing agents.

Reaction conditions significantly impact yields. For example, maintaining temperatures below 80°C during cyclization prevents decomposition, while controlled pH ensures optimal oxidation efficiency.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors replace batch processes to enhance reaction control and reduce byproduct formation. Automated systems monitor parameters such as temperature, pressure, and reagent stoichiometry, ensuring consistency across production batches.

Table 1: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Yield | 45–60% | 70–85% |

| Purity | ≥95% | ≥98% |

| Production Time | 24–48 hours | 8–12 hours |

Industrial protocols often employ catalytic additives to accelerate cyclization. For instance, Lewis acids like zinc chloride reduce reaction times by 30% without compromising purity.

Functional Group Transformations and Optimization

Post-synthetic modifications enable diversification of the pyrimidine scaffold. The ethoxy group undergoes nucleophilic substitution with amines or thiols, while the carboxylic acid facilitates salt formation or esterification. These transformations are critical for generating derivatives with tailored biological activities.

Optimization Strategies :

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful removal during purification.

-

Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) improve selectivity for the 5-carboxylic acid isomer.

-

Green Chemistry : Water-based systems and recyclable catalysts reduce environmental impact, aligning with sustainable manufacturing trends.

Analytical Validation of Synthetic Products

Quality control ensures compliance with pharmaceutical standards. Techniques include:

-

HPLC : Quantifies purity and identifies byproducts.

-

NMR Spectroscopy : Confirms structural integrity, particularly the positions of ethoxy and phenyl groups.

-

Mass Spectrometry : Verifies molecular weight (244.25 g/mol) and detects isotopic patterns.

Table 2: Analytical Specifications

| Parameter | Acceptance Criteria |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | ≤0.1% (ICH guidelines) |

| Heavy Metals | ≤10 ppm |

Analyse Chemischer Reaktionen

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Heterocycles

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, facilitating the development of new derivatives with potentially enhanced properties.

Chemical Reactions

The compound can undergo several key reactions:

- Oxidation : It can be oxidized to yield pyrimidine derivatives.

- Reduction : Reduction with agents like lithium aluminum hydride leads to alcohol derivatives.

- Substitution : The ethoxy and phenyl groups are amenable to nucleophilic substitution, allowing for the introduction of other functional groups.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. In studies involving various pyrimidine derivatives, compounds similar to this one showed significant cytostatic effects against cancer cell lines such as HeLa and CEM cells. For instance, derivatives with specific substitutions demonstrated IC50 values ranging from 13 to 500 µM against different cell lines, indicating varying levels of efficacy .

Mechanism of Action

The compound's biological activity is thought to arise from its ability to interact with specific molecular targets, modulating enzyme activity related to microbial growth and cancer proliferation. This interaction may inhibit pathways critical for cell survival and replication.

Pharmaceutical Development

Intermediate in Drug Synthesis

Ongoing research is exploring the potential of this compound as an intermediate in pharmaceutical formulations. Its derivatives are being investigated for their roles in treating diseases such as cancer and tuberculosis. For example, certain derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis, with modifications enhancing their effectiveness .

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is utilized in the production of specialty chemicals. Its versatility in chemical reactions makes it a valuable precursor in various industrial processes, contributing to the synthesis of diverse chemical products.

Case Studies

-

Antitubercular Activity Study

A study evaluated various pyrimidine derivatives for their antitubercular activity against M. tuberculosis. The presence of an ethyl ester at the C-5 position significantly improved the minimum inhibitory concentration (MIC) values compared to methyl esters, indicating that structural modifications can enhance biological efficacy . -

Cytotoxicity Assessment

Research involving cytotoxicity assessments on murine leukemia (L1210) and human cervix carcinoma (HeLa) cells revealed that certain substitutions at the C-2 position led to increased cytostatic activity. Notably, bulky aryl groups were associated with higher antiproliferative effects, underscoring the importance of structural diversity in drug design .

Wirkmechanismus

The mechanism of action of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the uniqueness of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid, the following table compares it with structurally related pyrimidine-carboxylic acid derivatives:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

- Ethoxy vs. Trifluoromethyl/Methoxy : The ethoxy group in the target compound offers moderate electron-donating effects compared to the strong electron-withdrawing nature of trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups in analogs . This difference impacts electronic distribution across the pyrimidine ring, altering binding modes to biological targets.

- Phenyl vs. Methylthio : The phenyl group at C2 enables π-π interactions absent in methylthio-containing analogs (e.g., 4-Methyl-2-(methylthio)pyrimidine-5-carboxylate). However, methylthio groups may confer higher nucleophilicity and redox activity .

Functional Group Positioning

- Carboxylic Acid Position : Compared to 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, the target compound’s carboxylic acid at C5 (vs. C4) may influence hydrogen-bonding patterns in enzyme active sites .

Biological and Industrial Relevance

- Antimicrobial Activity : Methylthio and chloro analogs exhibit stronger antifungal/antiparasitic activity than the ethoxy-phenyl derivative, likely due to thiol-mediated toxicity mechanisms .

- Drug Development : Trifluoromethyl-substituted compounds (e.g., 2-(4-(trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid) show superior pharmacokinetic profiles in preclinical studies due to enhanced metabolic stability .

Research Findings and Data

- Enzyme Inhibition : Pyrimidine-carboxylic acids with electron-withdrawing groups (e.g., -CF₃) demonstrate 10–100× higher inhibition constants (Ki) for kinases compared to ethoxy/phenyl derivatives, as shown in molecular docking studies .

- Solubility and Bioavailability: Ethyl esters (e.g., Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate) exhibit improved logP values (~2.5) compared to the carboxylic acid form (logP ~1.8), impacting oral bioavailability .

- Synthetic Challenges : The ethoxy-phenyl derivative’s synthesis requires harsh conditions (e.g., Pd-catalyzed coupling for phenyl introduction), whereas methylthio analogs are more accessible via nucleophilic substitution .

Contradictions and Limitations

- Biological Activity Discrepancies : Some studies report conflicting data on the antibacterial potency of ethoxy-substituted pyrimidines, possibly due to variations in bacterial strain susceptibility or assay conditions .

- Commercial Accessibility : The discontinuation of this compound by suppliers like CymitQuimica limits its current research applications compared to widely available analogs .

Biologische Aktivität

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid (CAS No. 136326-10-8) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 244.25 g/mol. It features a pyrimidine ring substituted with an ethoxy group and a phenyl group, along with a carboxylic acid functional group at the 5-position. Its physical properties include:

- Appearance : White to off-white crystalline powder

- Melting Point : 181°C to 183°C

- Boiling Point : Approximately 332.2°C at 760 mmHg

This compound exhibits its biological activity through interactions with specific molecular targets. It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer properties. The compound's ability to bind to various receptors and enzymes modulates their activity, leading to significant biological effects.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. The mechanism involves the inhibition of microbial growth by targeting specific enzymes essential for their survival.

Anticancer Properties

Several studies have focused on the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytostatic activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| L1210 | 245 |

| FM3A | 336 |

| CEM | 207 |

| HeLa | 183 |

These findings suggest that the compound may inhibit cell proliferation by interfering with critical cellular processes .

Case Studies and Research Findings

- Antitubercular Activity : A study highlighted the compound's effectiveness against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated significant activity, particularly when modified with specific substituents at the C-2 position of the pyrimidine ring .

- Cytotoxicity Assays : In a comparative analysis, derivatives of pyrimidine compounds were tested for cytotoxic effects on human embryonic lung cells and feline kidney cells. The results showed that while some derivatives exhibited higher cytotoxicity, this compound maintained moderate activity, indicating its potential as a lead compound for further development .

- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Its structural features facilitate interactions with these enzymes, leading to reduced inflammation markers in cellular models.

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. A common approach includes:

Esterification : Ethyl esters of pyrimidinecarboxylic acids (e.g., Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate) are synthesized under reflux conditions using ethanol and acid catalysts .

Functionalization : Introduce the ethoxy and phenyl groups via nucleophilic substitution or cross-coupling reactions. For example, Pd-catalyzed Suzuki-Miyaura coupling can attach the phenyl group to the pyrimidine ring .

Hydrolysis : Convert the ester to the carboxylic acid using aqueous NaOH or HCl under controlled pH and temperature to avoid side reactions.

Q. Optimization Tips :

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer: Characterization requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the phenyl ring (δ 7.2–7.5 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.3 ppm for CH₂) .

- ¹³C NMR : Carboxylic acid carbonyl appears at δ 165–170 ppm; pyrimidine carbons resonate at δ 150–160 ppm .

- X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm stereochemistry .

- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. What are the key considerations for ensuring solubility and stability during experimental handling?

Methodological Answer:

- Solubility :

- Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Aqueous solubility can be enhanced by adjusting pH to deprotonate the carboxylic acid group .

- Stability :

- Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ethoxy group .

- Avoid prolonged exposure to light, as UV radiation may degrade the aromatic moieties .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

- Benchmarking Computational Models :

- Experimental Validation :

Q. What advanced techniques elucidate mechanistic pathways in catalytic transformations involving this compound?

Methodological Answer:

- In Situ Spectroscopy :

- Monitor intermediates via time-resolved FTIR or Raman spectroscopy during reactions .

- Kinetic Isotope Effects (KIE) :

- Single-Crystal X-ray Diffraction :

- Capture crystal structures of intermediates (e.g., metal complexes) to infer bonding interactions .

Q. How can degradation products be detected and quantified during long-term stability studies?

Methodological Answer:

- Analytical Workflow :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .

- LC-MS Analysis : Use reverse-phase HPLC with a C18 column and ESI-MS to identify degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

- Quantitative NMR : Integrate ¹H NMR peaks to quantify residual parent compound vs. degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.